molecular formula C61H86O19 B012743 homohalichondrin B CAS No. 101383-39-5

homohalichondrin B

Cat. No. B012743
CAS RN: 101383-39-5
M. Wt: 1123.3 g/mol
InChI Key: LMZKVILFCFSDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homohalichondrin B is a natural product that is isolated from marine sponges. It has been studied extensively for its potential therapeutic applications due to its unique chemical structure and biological activity. The purpose of

Mechanism of Action

Homohalichondrin B exerts its cytotoxic activity by binding to tubulin, a protein that is essential for cell division. It binds to the same site as other microtubule-targeting agents, such as taxanes and vinca alkaloids. However, homohalichondrin B has a unique binding mode that allows it to overcome resistance to other microtubule-targeting agents.
Biochemical and Physiological Effects:
Homohalichondrin B has been found to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-angiogenic activity, which may contribute to its anti-tumor effects. In addition, it has been found to have immunomodulatory effects, which may enhance its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of homohalichondrin B is its potency against a variety of cancer cell lines. It also has a unique binding mode that allows it to overcome resistance to other microtubule-targeting agents. However, its complex structure makes it difficult to synthesize, which limits its availability for research. In addition, its cytotoxic effects may also limit its use in lab experiments.

Future Directions

There are several future directions for research on homohalichondrin B. One area of focus is the development of more efficient synthesis methods to increase its availability for research. Another area of focus is the investigation of its potential as a cancer treatment in clinical trials. In addition, there is interest in exploring its immunomodulatory effects and its potential as an anti-inflammatory agent.
Conclusion:
Homohalichondrin B is a natural product that has been studied extensively for its potential therapeutic applications. Its unique chemical structure and biological activity make it a promising candidate for cancer treatment. However, its complex structure and cytotoxic effects present challenges for its use in lab experiments. Further research is needed to explore its potential as a cancer treatment and as an anti-inflammatory agent.

Synthesis Methods

Homohalichondrin B is a complex molecule that is difficult to synthesize. The most common method of synthesis is through a convergent approach, where the molecule is assembled in several steps. This approach involves the use of protecting groups and selective reactions to build the molecule in a stepwise manner. The final product is then deprotected to yield homohalichondrin B.

Scientific Research Applications

Homohalichondrin B has been studied extensively for its potential therapeutic applications. It has been found to have potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This has led to its investigation as a potential cancer treatment.

properties

CAS RN

101383-39-5

Product Name

homohalichondrin B

Molecular Formula

C61H86O19

Molecular Weight

1123.3 g/mol

InChI

InChI=1S/C61H86O19/c1-26-13-32-7-9-36-27(2)14-34(65-36)11-12-59-23-47-55(79-59)56-57(73-47)58(80-59)54-37(70-56)10-8-33(67-54)15-49(64)74-53-31(6)52-44(69-43(53)16-38(66-32)30(26)5)19-42-46(72-52)22-61(75-42)24-48-51(78-61)29(4)21-60(77-48)20-28(3)50-45(76-60)18-40-41(71-50)17-39(68-40)35(63)25-62/h26,28-29,31-48,50-58,62-63H,2,5,7-25H2,1,3-4,6H3

InChI Key

LMZKVILFCFSDGK-UHFFFAOYSA-N

SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC3C(O4)CC(O3)C(CO)O)C)C)OC9CC(C1=C)O2)C

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC3C(O4)CC(O3)C(CO)O)C)C)OC9CC(C1=C)O2)C

synonyms

homohalichondrin B

Origin of Product

United States

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